molecular formula C21H18F3N3OS B2830029 Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone CAS No. 1357783-39-1

Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone

Cat. No. B2830029
CAS RN: 1357783-39-1
M. Wt: 417.45
InChI Key: UOGSVSXGKYGAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.

Scientific Research Applications

Anticancer Potential

A study highlighted the synthesis and evaluation of thiophene-quinoline derivatives, including compounds with structural similarities to Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone, for anticancer activity. The derivatives demonstrated selective cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines, suggesting potential applications in cancer therapy. SAR analysis indicated phenyl derivatives as more potent than isoxazole and triazole derivatives. These findings underscore the importance of exploring thiophene-quinoline analogues as candidates for anticancer drug development (Othman et al., 2019).

Spectroscopic Properties and Molecular Interactions

Research on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, related to the chemical family of Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone, highlighted their electronic absorption and fluorescence characteristics in various solvents. These properties are crucial for applications in fluorescent labeling and sensing technologies. The study provided insights into the dual fluorescence behavior and the role of intramolecular hydrogen bonding, contributing to the understanding of structure-environment effects on these compounds' spectroscopic behaviors (Al-Ansari, 2016).

Synthesis Techniques and Functionalization

A method was described for the synthesis of 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone through C2/C3 functionalization of quinoline, demonstrating the versatility of quinoline derivatives for chemical synthesis. This process showcases the potential for generating a variety of functionalized quinolines, which could be applied in developing new materials or pharmaceuticals (Belyaeva et al., 2018).

properties

IUPAC Name

thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)26-19-16-6-1-2-7-18(16)25-13-17(19)20(28)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGSVSXGKYGAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.